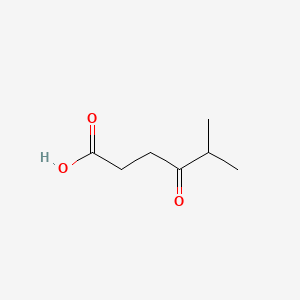
5-Methyl-4-oxohexanoic acid
Cat. No. B1594145
Key on ui cas rn:
41654-04-0
M. Wt: 144.17 g/mol
InChI Key: GQWLYLDUDAANSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816526B2
Procedure details


5-Methyl-4-oxohexanoic acid (3.60 g, 25.0 mmol) and anhydrous hydrazine (0.80 g, 26.0 mmol) were heated for 3 hours in ethanol (36.0 ml) under stirring. After the reaction solution was concentrated under reduced pressure, hexane was added to the residues to precipitate crystals, and the crystals were collected by filtration to give 4,5-dihydro-6-isopropyl-3 (2H)-pyridazinone as crystals. The yield was 3.10 g.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:10])[C:3](=O)[CH2:4][CH2:5][C:6](O)=[O:7].[NH2:11][NH2:12]>C(O)C>[CH:2]([C:3]1[CH2:4][CH2:5][C:6](=[O:7])[NH:11][N:12]=1)([CH3:10])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(CCC(=O)O)=O)C
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After the reaction solution was concentrated under reduced pressure, hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residues
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1CCC(NN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
